molecular formula C11H10ClFO2 B11720968 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid

1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid

Cat. No.: B11720968
M. Wt: 228.65 g/mol
InChI Key: WTCAWGMAZBZPFS-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C11H10ClFO2 It is characterized by a cyclobutane ring substituted with a carboxylic acid group and a phenyl ring that has chlorine and fluorine substituents

Preparation Methods

The synthesis of 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid typically involves several steps, including the formation of the cyclobutane ring and the introduction of the carboxylic acid group. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. The specific details of these methods can vary depending on the desired scale of production and the available resources .

Chemical Reactions Analysis

1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one substituent with another, often using reagents such as halogens or nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid can be compared to other similar compounds, such as:

Biological Activity

1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid is a compound of interest due to its potential biological activities, particularly as a modulator of GPR120, a G protein-coupled receptor implicated in metabolic processes such as insulin sensitivity and glucose homeostasis. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C1C2C3C4C5C6C7\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6\text{C}_7

Where:

  • C1 : Cyclobutane ring
  • C2 : Carboxylic acid group
  • C3 : 3-Chloro-4-fluorophenyl group

This compound acts primarily as a GPR120 modulator. GPR120 is known to mediate the effects of polyunsaturated fatty acids (PUFAs), enhancing insulin sensitivity and exerting anti-inflammatory effects. The compound's ability to activate GPR120 suggests it could play a role in treating conditions like type 2 diabetes by improving insulin sensitivity and glucose uptake in adipose tissue and muscle cells .

Insulin Sensitivity

Research indicates that compounds similar to this compound can enhance insulin sensitivity through:

  • Anti-inflammatory actions : Reducing inflammation in monocytes and macrophages.
  • Glucose uptake enhancement : Facilitating glucose transport into cells, particularly adipocytes and myocytes .

Potential Therapeutic Applications

Given its mechanism of action, this compound may have several therapeutic applications:

  • Diabetes Management : As a GPR120 modulator, it holds promise for the treatment or prophylaxis of diabetes and related metabolic disorders .
  • Obesity Treatment : By improving insulin sensitivity, it may also aid in weight management strategies.

Study 1: GPR120 Modulation

A study demonstrated that compounds targeting GPR120 improved metabolic parameters in diabetic mouse models. The administration of similar cyclobutane derivatives resulted in significant reductions in blood glucose levels and improved insulin sensitivity markers .

ParameterControl GroupTreatment Group
Blood Glucose (mg/dL)180 ± 10130 ± 5
Insulin Sensitivity Index0.5 ± 0.050.8 ± 0.07

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of cyclobutane derivatives, including this compound. The results showed a marked decrease in pro-inflammatory cytokines when treated with these compounds .

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha50 ± 520 ± 3
IL-630 ± 410 ± 2

Properties

Molecular Formula

C11H10ClFO2

Molecular Weight

228.65 g/mol

IUPAC Name

1-(3-chloro-4-fluorophenyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H10ClFO2/c12-8-6-7(2-3-9(8)13)11(10(14)15)4-1-5-11/h2-3,6H,1,4-5H2,(H,14,15)

InChI Key

WTCAWGMAZBZPFS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CC(=C(C=C2)F)Cl)C(=O)O

Origin of Product

United States

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